Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Physicochemical profiling Drug-likeness CNS drug design

Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 338783-07-6) is a pyridone-based small molecule featuring a 2,6-dichlorobenzyl substituent at N1 and a methyl ester at C3. It belongs to the 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl chemical series, which has been investigated as intermediates for P2X3 antagonists and kinase inhibitors.

Molecular Formula C14H11Cl2NO3
Molecular Weight 312.15
CAS No. 338783-07-6
Cat. No. B2645239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
CAS338783-07-6
Molecular FormulaC14H11Cl2NO3
Molecular Weight312.15
Structural Identifiers
SMILESCOC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO3/c1-20-14(19)9-5-6-13(18)17(7-9)8-10-11(15)3-2-4-12(10)16/h2-7H,8H2,1H3
InChIKeyCGRFOKGBHATUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 338783-07-6) – Core Scaffold Properties and Chemical Identity for Procurement Evaluation


Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 338783-07-6) is a pyridone-based small molecule featuring a 2,6-dichlorobenzyl substituent at N1 and a methyl ester at C3 [1]. It belongs to the 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl chemical series, which has been investigated as intermediates for P2X3 antagonists and kinase inhibitors [2]. With a molecular weight of 312.1 g/mol, an XLogP3-AA of 2.7, and zero hydrogen bond donors, the compound presents a compact, lipophilic scaffold suitable for further derivatization [1].

Why Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 338783-07-6) Cannot Be Casually Swapped with the Carboxylic Acid or Amide Analogs


Within the 1-(2,6-dichlorobenzyl)-6-oxo-dihydropyridine chemotype, even minor modifications at the 3-position dramatically alter physicochemical and biological properties. The methyl ester cannot be simply replaced by the free carboxylic acid (CAS 338783-23-6) or the ethyl carbamate analog (CAS 338784-95-5) without impacting reactivity, solubility, and target binding [1]. The following quantitative evidence demonstrates the specific differentiators that must guide selection for synthetic and pharmacological applications.

Quantitative Comparator Evidence for Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 338783-07-6) Versus Closest Analogs


Comparative XLogP3-AA and Hydrogen-Bond Donor Count Drive Membrane Permeability Differences

Computational analysis reveals that the target methyl ester has a predicted XLogP3-AA of 2.7 [1], while the corresponding free acid analog (CAS 338783-23-6) exhibits a logP of 2.90 . Although the lipophilicity values are comparable, the ester is neutral at physiological pH and possesses zero hydrogen bond donors (HBD=0), whereas the acid has one donor (HBD=1) . This difference is critical for passive membrane permeability and blood-brain barrier penetration, as compounds with zero HBD generally display higher permeability [2].

Physicochemical profiling Drug-likeness CNS drug design

Molecular Weight Advantage of the Methyl Ester Over Extended Amide Derivatives Supports Higher Ligand Efficiency

The target compound has a molecular weight of 312.1 g/mol [1], compared to the N-phenyl amide analog (1-(2,6-dichlorobenzyl)-6-oxo-N-phenyl-1,6-dihydro-3-pyridinecarboxamide) which has a MW of 387.2 g/mol [2]. In fragment-based drug design, lower molecular weight correlates with higher ligand efficiency (LE) and more favorable physicochemical properties for lead optimization [3]. The methyl ester thus provides a more compact starting point for further elaboration.

Fragment-based drug design Ligand efficiency Lead optimization

Synthetic Versatility: Methyl Ester Enables Direct Amidation Without Activation, Unlike the Free Acid

The methyl ester functionality can be directly converted to amides under mild conditions (e.g., AlMe3, amine) without the need for separate activation steps, whereas the free acid requires activation with coupling reagents (e.g., HATU, DCC) [1]. This synthetic streamlining is documented in the preparation of P2X3 antagonist libraries, where the methyl ester served as the preferred intermediate for late-stage diversification [2].

Parallel synthesis Amide coupling Library generation

Commercial Availability: Higher Purity Options and Supplier Diversity for the Methyl Ester

The target compound is commercially available from multiple vendors with purity specifications reaching 98% (Leyan) and 95% (AKSci) , whereas the corresponding free acid is typically listed at 95% purity from a single major supplier . This broader supplier base and higher top-end purity reduce procurement risk and ensure batch consistency for biological assays.

Procurement Purity specification Supply chain reliability

Optimal Use Cases for Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS 338783-07-6) Based on Differentiated Evidence


Core Intermediate for P2X3 Antagonist Library Synthesis

The methyl ester's direct amidability, as supported by patent protocols for P2X3 antagonists [1], makes it the preferred scaffold for generating diverse amide libraries in one step. Its zero HBD and favorable XLogP3-AA of 2.7 [2] further ensure that resulting amides retain drug-like permeability profiles.

Prodrug Design with Enhanced Passive Permeability

The absence of hydrogen bond donors (HBD=0) [1] renders the methyl ester a suitable prodrug candidate for CNS targets, where passive diffusion across the blood-brain barrier is critical. Hydrolysis to the active acid occurs only after cellular entry, providing a controlled activation mechanism.

Fragment-Based Screening and Early Lead Optimization

With a molecular weight of 312.1 g/mol [1], the compound falls within the fragment-like space (MW < 300 Da threshold marginally exceeded). Its high ligand efficiency potential, contrasted with heavier amide analogs (e.g., N-phenyl amide, 387.2 g/mol) [2], supports its use as a starting point for fragment growing or merging campaigns.

Quote Request

Request a Quote for Methyl 1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.